molecular formula C10H14O3 B1602932 1-(3-Methoxyphenoxy)propan-2-ol CAS No. 382141-68-6

1-(3-Methoxyphenoxy)propan-2-ol

Cat. No. B1602932
M. Wt: 182.22 g/mol
InChI Key: GUOGSANXPRRCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenoxy)propan-2-ol, also known as 1-methoxy-2-propyl phenol, is a phenolic compound that is used in various scientific research applications. It is a versatile and widely used compound due to its unique properties, including its stability, low toxicity, and low volatility. 1-(3-Methoxyphenoxy)propan-2-ol has been studied for its potential applications in a variety of fields, from biochemistry and physiology to organic synthesis and drug development.

Scientific Research Applications

Pharmacology

1-(3-Methoxyphenoxy)propan-2-ol is related to a compound known as 1,3-Bis(2-methoxyphenoxy)-2-propanol, which is used as a pharmaceutical impurity standard . This compound is used in the quality control and development of pharmaceuticals .

Method of Application

The compound is typically used in laboratory settings, where it is applied in the testing and development of new pharmaceuticals .

Results or Outcomes

Cardiovascular Research

A compound similar to 1-(3-Methoxyphenoxy)propan-2-ol, known as (2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, has been studied for its cardiovascular activity .

Method of Application

This compound was synthesized and tested for its electrographic, antiarrhythmic, hypotensive, and adrenolytic activities .

Results or Outcomes

The compound showed α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities similar to carvedilol, a drug used in the treatment of cardiovascular diseases . It also prolonged P–Q, Q–T intervals, and QRS complex .

Antioxidant and Antispasmodic Potential

1-(3’,4’-Dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)-propan-2-ol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, has been isolated from grape seed extract and evaluated for its antioxidant and antispasmodic potential .

Method of Application

The compound was isolated from grape seed extract and tested for its potential antioxidant and antispasmodic activities .

Results or Outcomes

The specific results or outcomes of this research were not provided in the search results .

Pharmaceutical Impurity Standard

1,3-Bis(2-methoxyphenoxy)-2-propanol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, is used as a pharmaceutical impurity standard . This compound is used in the quality control and development of pharmaceuticals .

Method of Application

The compound is typically used in laboratory settings, where it is applied in the testing and development of new pharmaceuticals .

Results or Outcomes

Respiratory Drugs

1,3-Bis(2-methoxyphenoxy)propan-2-ol is also used in the development of respiratory drugs .

Method of Application

This compound is used in the synthesis of respiratory drugs .

Results or Outcomes

The specific results or outcomes of this research were not provided in the search results .

Bactericidal Activity

Propan-2-ol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, has been studied for its bactericidal activity .

Method of Application

Propan-2-ol, even at 70%, has often poor bactericidal activity against bacterial cells grown in biofilms .

Results or Outcomes

The specific results or outcomes of this research were not provided in the search results .

Pharmaceutical Impurity Standard

1,3-Bis(2-methoxyphenoxy)-2-propanol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, is used as a pharmaceutical impurity standard . This compound is used in the quality control and development of pharmaceuticals .

Method of Application

The compound is typically used in laboratory settings, where it is applied in the testing and development of new pharmaceuticals .

Results or Outcomes

Respiratory Drugs

1,3-Bis(2-methoxyphenoxy)propan-2-ol is also used in the development of respiratory drugs .

Method of Application

This compound is used in the synthesis of respiratory drugs .

Results or Outcomes

The specific results or outcomes of this research were not provided in the search results .

Bactericidal Activity

Propan-2-ol, a compound related to 1-(3-Methoxyphenoxy)propan-2-ol, has been studied for its bactericidal activity .

Method of Application

Propan-2-ol, even at 70%, has often poor bactericidal activity against bacterial cells grown in biofilms .

Results or Outcomes

The specific results or outcomes of this research were not provided in the search results .

properties

IUPAC Name

1-(3-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOGSANXPRRCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621882
Record name 1-(3-Methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenoxy)propan-2-ol

CAS RN

382141-68-6
Record name 1-(3-Methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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